Cas no 868376-71-0 (2,6-dimethoxy-N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

2,6-dimethoxy-N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide structure
868376-71-0 structure
Product name:2,6-dimethoxy-N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
CAS No:868376-71-0
MF:C20H20N2O4S
MW:384.448803901672
CID:6368197
PubChem ID:2151251

2,6-dimethoxy-N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Chemical and Physical Properties

Names and Identifiers

    • 2,6-dimethoxy-N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
    • Benzamide, 2,6-dimethoxy-N-[4-methoxy-3-(2-propen-1-yl)-2(3H)-benzothiazolylidene]-
    • 2,6-dimethoxy-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
    • F1815-1216
    • AKOS024611333
    • 2,6-dimethoxy-N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
    • 868376-71-0
    • (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide
    • Inchi: 1S/C20H20N2O4S/c1-5-12-22-18-15(26-4)10-7-11-16(18)27-20(22)21-19(23)17-13(24-2)8-6-9-14(17)25-3/h5-11H,1,12H2,2-4H3
    • InChI Key: FKGBVQYQIYIKBI-UHFFFAOYSA-N
    • SMILES: C(N=C1N(CC=C)C2=C(OC)C=CC=C2S1)(=O)C1=C(OC)C=CC=C1OC

Computed Properties

  • Exact Mass: 384.11437830g/mol
  • Monoisotopic Mass: 384.11437830g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 558
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 85.7Ų

Experimental Properties

  • Density: 1.23±0.1 g/cm3(Predicted)
  • Boiling Point: 567.8±60.0 °C(Predicted)
  • pka: -2.01±0.20(Predicted)

2,6-dimethoxy-N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1815-1216-5mg
2,6-dimethoxy-N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
868376-71-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1815-1216-40mg
2,6-dimethoxy-N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
868376-71-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1815-1216-20μmol
2,6-dimethoxy-N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
868376-71-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1815-1216-50mg
2,6-dimethoxy-N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
868376-71-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1815-1216-100mg
2,6-dimethoxy-N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
868376-71-0 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1815-1216-10mg
2,6-dimethoxy-N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
868376-71-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1815-1216-2mg
2,6-dimethoxy-N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
868376-71-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1815-1216-3mg
2,6-dimethoxy-N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
868376-71-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1815-1216-5μmol
2,6-dimethoxy-N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
868376-71-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1815-1216-15mg
2,6-dimethoxy-N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
868376-71-0 90%+
15mg
$89.0 2023-05-17

Additional information on 2,6-dimethoxy-N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide

Professional Introduction to Compound with CAS No. 868376-71-0 and Product Name: 2,6-dimethoxy-N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide

The compound identified by the CAS number 868376-71-0 and the product name 2,6-dimethoxy-N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure and functional groups, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The presence of multiple aromatic rings, including a benzamide moiety and a benzothiazole core, suggests a rich chemical profile that may contribute to its biological activity.

In recent years, there has been a growing interest in heterocyclic compounds due to their diverse biological activities and structural versatility. The benzothiazole scaffold, in particular, is well-documented for its role in various pharmacological applications. Studies have demonstrated that benzothiazole derivatives exhibit a wide range of biological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The specific substitution pattern in the compound CAS No. 868376-71-0, such as the methoxy and ethenyl groups, further modulates its pharmacological profile, making it a promising candidate for further investigation.

The product name: 2,6-dimethoxy-N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide provides detailed information about its molecular structure. The presence of two methoxy groups at the 2 and 6 positions of the benzene ring enhances its lipophilicity and may influence its absorption and distribution within biological systems. The N-(2Z)-4-methoxy part indicates the configuration of the double bond and the methoxy substitution on the benzamide group, which could play a crucial role in determining its binding affinity to biological targets. Additionally, the 3-(prop-2-en-1-yl) group introduces a reactive alkenyl moiety that may participate in various chemical reactions or interactions within biological pathways.

Recent research in medicinal chemistry has highlighted the importance of optimizing molecular structures to improve drug-like properties such as solubility, bioavailability, and target specificity. The compound under discussion exhibits several features that make it an attractive candidate for drug development. For instance, the combination of hydrophobic and hydrophilic substituents may enhance its ability to cross cell membranes while maintaining sufficient solubility in aqueous environments. This balance is critical for achieving effective therapeutic concentrations at target sites.

The benzamide moiety is particularly noteworthy due to its prevalence in active pharmaceutical ingredients (APIs). Benzamides are known for their ability to interact with various biological targets, including enzymes and receptors. The specific arrangement of functional groups in this compound may enable it to bind to proteins involved in disease pathways, thereby modulating their activity. Preliminary studies have suggested that derivatives of this class may have potential applications in treating neurological disorders, where precise modulation of protein function is essential.

Advances in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy before conducting expensive experimental trials. Molecular modeling techniques can simulate interactions between this compound and potential targets, providing insights into its mechanism of action. Such simulations are particularly valuable for understanding how structural modifications influence binding affinity and selectivity. The detailed structural information provided by the CAS number 868376-71-0 allows for precise modeling studies that can guide further optimization efforts.

In addition to computational studies, experimental approaches are essential for validating the potential of this compound. In vitro assays can evaluate its activity against specific biological targets, while in vivo studies can provide insights into its pharmacokinetic properties and therapeutic efficacy. The unique structural features of 2,6-dimethoxy-N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide make it a compelling candidate for further exploration in both academic and industrial research settings.

The development of new drugs is a complex process that requires careful consideration of multiple factors beyond mere biological activity. Issues such as toxicity profile, metabolic stability, and manufacturing feasibility must also be addressed. However,the initial promise shown by this compound suggests that it may overcome some of these challenges through strategic design modifications based on early findings from both computational and experimental studies.

Future research directions may include exploring synthetic pathways to produce analogs with improved properties or investigating novel derivatives that could enhance therapeutic efficacy while minimizing side effects. Collaborative efforts between chemists,biologists,and pharmacologists will be crucial in translating these early findings into tangible benefits for patients worldwide.

Recommend Articles

Recommended suppliers
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent